4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine

CYP inhibition Drug-drug interaction ADME profiling

Medicinal chemistry programs often face CYP liability deconvolution challenges when using uncharacterized 4-arylpiperidine building blocks. This compound provides a quantified baseline for structure-toxicity tracking. - Quantified CYP fingerprint: CYP3A4 IC50=20,000 nM; CYP2C19 IC50=7,000 nM - Optimal CNS physicochemical profile: XLogP3=3.0, tPSA=12 Ų, MW=247.23 - Structurally distinct 3-fluoro-5-CF₃ substitution pattern for novel SAR exploration around RBP4 targets Supplied at ≥98% purity, enabling precise fragment-based library construction without confounding impurities.

Molecular Formula C12H13F4N
Molecular Weight 247.23 g/mol
Cat. No. B12077892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine
Molecular FormulaC12H13F4N
Molecular Weight247.23 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC(=CC(=C2)F)C(F)(F)F
InChIInChI=1S/C12H13F4N/c13-11-6-9(8-1-3-17-4-2-8)5-10(7-11)12(14,15)16/h5-8,17H,1-4H2
InChIKeyPLPJRUPOKDNJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine: Procurement & Selection Baseline


4-[3-Fluoro-5-(trifluoromethyl)phenyl]piperidine (CAS 1260649-96-4) is a fluorinated 4-arylpiperidine building block with the molecular formula C12H13F4N and a molecular weight of 247.23 g/mol [1]. The compound features a piperidine ring substituted at the 4-position with a phenyl group bearing a fluorine atom at the 3-position and a trifluoromethyl (-CF3) group at the 5-position [1]. This specific 3-fluoro-5-trifluoromethyl substitution pattern distinguishes it from other commercially available 4-phenylpiperidine analogs and imparts a computed XLogP3 of 3.0 with a topological polar surface area of 12 Ų [1]. The compound is supplied at purities of 95–98% for research and development use .

1 3-Fluoro-5-(trifluoromethyl)phenyl substitution for differentiated ADME profile
2 Computed logP ~3, low tPSA — balanced CNS-permeability and solubility baseline
3 Research-grade purity suitable for medicinal chemistry synthesis

Why Generic 4-Phenylpiperidine Substitution Fails


Within the 4-arylpiperidine class, seemingly minor variations in phenyl ring substitution produce substantial differences in lipophilicity, basicity, metabolic stability, and target-binding profiles [1]. The combination of a 3-fluoro substituent with a 5-trifluoromethyl group creates a unique electronic environment: the electron-withdrawing CF3 group strongly reduces ring electron density, while the ortho/para-directing fluorine modulates regiochemical reactivity and hydrogen-bonding potential [1]. Unsubstituted 4-phenylpiperidine (XLogP3 ≈ 2.1) is significantly less lipophilic, while the 3,5-bis(trifluoromethyl) analog (XLogP3 ≈ 3.8) overshoots into a higher lipophilicity range associated with increased CYP inhibition liability [2]. The mono-fluoro analogs (e.g., 4-(4-fluorophenyl)piperidine, XLogP3 ≈ 2.3) lack the metabolic shielding conferred by the CF3 group [3]. These differences cannot be compensated for by simple stoichiometric adjustment in a synthetic sequence and must be evaluated at the procurement stage.

Unsubstituted 4-phenylpiperidine
Lower lipophilicity and absence of fluorine substitution may alter metabolic stability and target-binding profile.
Mono-fluoro analogs (e.g., 4-(4-fluorophenyl)piperidine)
Lacks the CF3 group, reducing metabolic shielding; CYP inhibition profile likely differs from the 3-F,5-CF3 compound.
3,5-Bis(trifluoromethyl) analog
Excessively lipophilic (predicted logP ~3.8) may increase CYP inhibition and hERG binding risks, deviating from the balanced property window.

Quantitative Differentiation vs. In-Class Analogs


CYP3A4 Inhibition Liability Comparison

In CYP3A4 inhibition assays using human liver microsomes, 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine exhibits an IC50 of 20,000 nM [1]. A representative 4-substituted phenylpiperidine derivative (BDBM50069858 / CHEMBL3407774) tested under comparable conditions (human microsomes, fluorometric detection) showed an IC50 of 10,000 nM—approximately 2-fold more potent CYP3A4 inhibition [2]. While cross-study comparisons require caution due to differences in substrate and incubation time, the direction of the difference is consistent with the established principle that electron-withdrawing substituents (CF3) reduce susceptibility to oxidative CYP metabolism relative to less electron-deficient aryl systems [3]. This positions 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine as a building block with a potentially favorable CYP liability profile for lead optimization programs where minimizing CYP3A4 inhibition is a design objective.

CYP3A4 Inhibition Comparison
Context-dependent
Target IC50: 20,000 nM vs Comparator: 10,000 nM — 2-fold weaker CYP3A4 inhibition
Supports CYP3A4 liability assessment context for lead optimization
Cross-study comparable; different assay conditions
CYP inhibition Drug-drug interaction ADME profiling

CYP2C19 Selectivity Profile

The compound displays differential inhibitory potency across CYP isoforms. Against CYP2C19, 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine shows an IC50 of 7,000 nM, representing a 2.9-fold stronger inhibition compared to CYP3A4 and CYP2C8 (both IC50 = 20,000 nM) [1]. This isoform-selectivity profile (CYP2C19 > CYP3A4 ≈ CYP2C8) provides a measurable discrimination fingerprint that differs from unsubstituted 4-phenylpiperidine derivatives, which typically show broader, less differentiated CYP inhibition profiles due to the absence of the electron-withdrawing CF3 group that selectively alters binding to CYP2C19's active site [2]. For medicinal chemistry teams screening building blocks, this three-point CYP inhibition vector offers a quantifiable selectivity baseline against which further structural elaboration can be benchmarked.

CYP2C19 Selectivity
Class-level
2.9-fold selectivity: CYP2C19 IC50 7,000 nM vs CYP3A4/CYP2C8 20,000 nM
Isoform-selectivity context for metabolic pathway consideration
Class-level inference; comparator data limited
CYP isoform selectivity Metabolic stability Lead optimization

Lipophilicity Differentiation

The computed partition coefficient (XLogP3) of 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine is 3.0 [1]. This positions the compound in a therapeutically relevant lipophilicity window (LogP 1–4) that balances membrane permeability with aqueous solubility. The 3,5-bis(trifluoromethyl) analog (4-[3,5-bis(CF3)phenyl]piperidine) has a predicted XLogP3 of approximately 3.8, exceeding the typical drug-like ceiling and correlating with higher CYP inhibition and hERG binding risks [2]. Conversely, the mono-fluoro analogs 4-(4-fluorophenyl)piperidine (XLogP3 ≈ 2.3) and 4-(3-fluorophenyl)piperidine (XLogP3 ≈ 2.3) occupy a lower lipophilicity range that may limit blood-brain barrier penetration for CNS-targeted programs [3]. The target compound's LogP of 3.0 represents a differentiated intermediate that neither under- nor over-shoots the optimal range, and its 12 Ų tPSA further supports favorable permeability characteristics [1].

Lipophilicity Profile
Context-dependent
XLogP3 = 3.0 (tPSA 12 Ų). Mono-fluoro analogs ~2.3; bis-CF3 analog ~3.8
Balanced lipophilicity context for permeability and solubility screening
Computed values; experimental logD may vary
Lipophilicity Drug-likeness Physicochemical property optimization

Synthetic Utility in RBP4 Antagonist Programs: Positional Isomer Differentiation

Patent CA2947174A1, covering substituted 4-phenylpiperidines as RBP4 (retinol-binding protein 4) antagonists for age-related macular degeneration, employs 4-(3-fluoro-2-trifluoromethyl)phenylpiperidine hydrochloride as a key synthetic intermediate [1]. The target compound, 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine, is the 5-CF3 positional isomer of this patented intermediate [2]. This 3-fluoro-5-CF3 substitution pattern places the trifluoromethyl group in a meta relationship to the piperidine attachment point (rather than ortho), which is predicted—based on the SAR trends in the patent—to alter the dihedral angle between the phenyl and piperidine rings, modifying the spatial presentation of the basic nitrogen to the RBP4 binding pocket [1]. For medicinal chemistry teams exploring IP-liable chemical space around RBP4 antagonists, the 5-CF3 isomer offers a structurally distinct starting point from the 2-CF3 isomer, with potential for differentiated binding kinetics and patentability.

Positional Isomer SAR
Reported
5-CF3 isomer vs patented 2-CF3 isomer — distinct dihedral angle and binding presentation
Supports SAR diversification in RBP4 antagonist programs
Building block context; binding data from elaborated products
RBP4 antagonist Building block Structure-activity relationship

Optimal Research & Procurement Application Scenarios


CYP Liability Profiling in Early-Stage Medicinal Chemistry

When screening building blocks for lead series where drug-drug interaction risk must be minimized, 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine offers a quantifiable baseline CYP inhibition fingerprint (CYP3A4 IC50 = 20,000 nM; CYP2C19 IC50 = 7,000 nM) that can be tracked through subsequent synthetic elaboration [1]. Procurement of this specific building block—rather than uncharacterized 4-phenylpiperidine alternatives—enables medicinal chemistry teams to deconvolute whether CYP liability in final compounds originates from the core scaffold or from introduced substituents.

RBP4 Antagonist Lead Diversification

For drug discovery programs targeting retinol-binding protein 4 (RBP4) in age-related macular degeneration or metabolic disease, the 3-fluoro-5-CF3 substitution pattern provides a structurally distinct alternative to the 3-fluoro-2-CF3 isomer disclosed in patent CA2947174A1 [2]. The meta-CF3 orientation is predicted to alter the phenyl-piperidine dihedral angle relative to the ortho-CF3 isomer, enabling exploration of novel SAR vectors around RBP4 binding while maintaining freedom to operate [2].

CNS Drug Design Property Optimization

With a computed XLogP3 of 3.0 and tPSA of 12 Ų [3], 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine resides within the optimal physicochemical property space for CNS drug candidates (typically LogP 2–4, tPSA < 60–70 Ų). This building block offers a differentiated intermediate lipophilicity compared to mono-fluoro analogs (LogP ≈ 2.3, potentially insufficient CNS penetration) and bis-CF3 analogs (LogP ≈ 3.8, increased promiscuity risk) [4]. CNS-focused medicinal chemistry programs can procure this building block to anchor lead series within a favorable property space from the outset.

Fluorinated Fragment Library Construction for FBDD

Recent chemoinformatic analyses have demonstrated that fluorination position on piperidine scaffolds significantly modulates pKa and 3D conformational preferences [4]. 4-[3-fluoro-5-(trifluoromethyl)phenyl]piperidine—with its single rotatable bond, low molecular weight (247 Da), and well-defined fluorine substitution pattern—is an ideal candidate for inclusion in fragment-based drug discovery (FBDD) libraries. Its 3D shape diversity, conferred by the specific 3-fluoro-5-CF3 arrangement, complements existing mono-fluorinated or non-fluorinated piperidine fragments, expanding the accessible chemical space in fragment screening collections.

Application
Selection Property
Validation Focus
CYP Liability Profiling
Building block CYP inhibition baseline
CYP3A4 and CYP2C19 inhibition screening context
RBP4 Lead Diversification
Positional isomer (3-F,5-CF3) differentiation
RBP4 SAR exploration and freedom-to-operate review
CNS Drug Design Property Optimization
Balanced logP and tPSA profile
CNS permeability and promiscuity risk screening
FBDD Library Construction
Fluorinated fragment with 3D conformational diversity
Fragment library property space and shape diversity assessment
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